molecular formula C10H15BrClNOS B6172390 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride CAS No. 2490401-62-0

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride

Cat. No. B6172390
CAS RN: 2490401-62-0
M. Wt: 312.7
InChI Key:
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Description

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride (2-MBTMP) is a brominated pyrrolidine derivative that has been widely studied in recent years due to its unique properties and potential applications in various scientific fields. 2-MBTMP is a highly hydrophobic compound and has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is used as a precursor for the synthesis of various heterocyclic compounds, such as pyrrolidines and thiophenes. In medicinal chemistry, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride has been used in the synthesis of various pharmaceutical drugs, such as antifungal and antiviral agents. In materials science, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is used as a monomer for the synthesis of polymers and copolymers systems.

Mechanism of Action

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is a highly hydrophobic compound and has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. The mechanism of action of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is not yet fully understood. However, it is believed that 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride interacts with proteins and other biological molecules via hydrophobic interactions and hydrogen bonding. Additionally, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride has been shown to interact with lipids and other hydrophobic molecules, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and oxidative stress. Additionally, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride has been shown to have antidiabetic and antithrombotic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride in lab experiments has several advantages. It is a highly hydrophobic compound and can be used to synthesize a wide range of heterocyclic compounds, pharmaceutical drugs, and polymers. Additionally, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is relatively stable and can be used in a wide range of solvents. However, there are also some limitations associated with the use of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride in lab experiments. For example, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is highly toxic and should be handled with caution. Additionally, 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride is not soluble in water and must be used in an organic solvent.

Future Directions

There are a number of potential future directions for 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride research. For example, further research is needed to understand the mechanism of action of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride as a precursor for the synthesis of various heterocyclic compounds, pharmaceutical drugs, and polymers. Finally, further research is needed to explore the potential of 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride as an additive for various applications, such as fuel, lubricants, and coatings.

Synthesis Methods

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride can be synthesized from 4-bromothiophen-2-ylmethanol and pyrrolidine hydrochloride. The reaction involves the reaction of 4-bromothiophen-2-ylmethanol with pyrrolidine hydrochloride in the presence of a base, such as potassium carbonate, to produce 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride. The reaction proceeds via an SN2 reaction mechanism, with the bromine atom of 4-bromothiophen-2-ylmethanol being displaced by the nitrogen atom of pyrrolidine hydrochloride. The reaction is typically carried out in a solvent, such as dimethyl sulfoxide (DMSO), at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride' involves the reaction of 4-bromothiophene-2-carbaldehyde with 2-(hydroxymethyl)pyrrolidine followed by treatment with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "4-bromothiophene-2-carbaldehyde", "2-(hydroxymethyl)pyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromothiophene-2-carbaldehyde is reacted with 2-(hydroxymethyl)pyrrolidine in the presence of a suitable solvent and a catalyst to obtain the intermediate product.", "Step 2: The intermediate product is treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Overall reaction: 4-bromothiophene-2-carbaldehyde + 2-(hydroxymethyl)pyrrolidine + HCl → 2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride" ] }

CAS RN

2490401-62-0

Product Name

2-{[(4-bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride

Molecular Formula

C10H15BrClNOS

Molecular Weight

312.7

Purity

95

Origin of Product

United States

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